1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-
Overview
Description
1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo- is a useful research compound. Its molecular formula is C9H13IN2O2 and its molecular weight is 308.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Applications
1H-Pyrazole derivatives, including those with iodine substitutions, have been extensively studied for their utility in synthesizing complex organic compounds and materials. The reactivity of the iodo group in such compounds often facilitates cross-coupling reactions, which are pivotal in creating polymers, pharmaceuticals, and advanced materials.
For example, Potapov et al. (2006) investigated the synthesis of monomeric and oligomeric 1,1′-methylenebis-(1H-pyrazoles) containing ethynyl fragments. They explored reactions involving iodine to yield 4,4′-diiodo derivatives, which were then used to create oligomeric compounds through polycondensation. Such oligomers have potential applications in materials science, particularly in the development of new polymeric materials with tailored properties (Potapov, Khlebnikov, & Vasilevskii, 2006).
Furthermore, the synthesis and NMR study of N1-substituted 3,5-dimethoxy-4-halogeno-1H-pyrazoles by Holzer and Gruber (1995) highlight the importance of the structural characterization of pyrazole derivatives in understanding their chemical behavior and potential applications in synthesis and material science (Holzer & Gruber, 1995).
Antimicrobial and Biological Studies
In addition to synthetic applications, pyrazole derivatives are also studied for their biological activities. For instance, Shubhangi et al. (2019) conducted in silico studies on pyrazole-based drug molecules, revealing their interaction behaviors against bacterial targets. Such studies not only help in the development of new antimicrobial agents but also contribute to our understanding of molecular interactions at the biological level (Shubhangi et al., 2019).
Coordination Chemistry
The coordination behavior of pyrazole derivatives with metals has been another area of interest. Hadda et al. (2007) explored the selective coordination of cobalt(II) and copper(II) with armed ligands derived from pyrazole, contributing to the field of coordination chemistry and the development of metal-organic frameworks or catalytic systems (Hadda et al., 2007).
Future Directions
Properties
IUPAC Name |
1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-4-iodopyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-9(2)13-6-8(14-9)5-12-4-7(10)3-11-12/h3-4,8H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDLGFNWNZWTHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN2C=C(C=N2)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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